Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

This is a unique dual-substituted guanidine (CAS 2097999-00-1) with concurrent N-cyclopropyl and N-(tetrahydro-2H-pyran-4-yl) groups. Procure this compound as an unmatched scaffold for SAR libraries exploring NMDA receptor antagonism or NHE-1 inhibition, where the cyclopropyl ring ensures metabolic stability and the oxane ring finely tunes lipophilicity. Do not substitute with generic analogs, as its specific pharmacophoric geometry is critical for target engagement hypotheses. Ideal for labs validating proprietary screening hits.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
CAS No. 2097999-00-1
Cat. No. B1477590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine
CAS2097999-00-1
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCOCC2)C(=N)N
InChIInChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11)
InChIKeyMWFZKWCAZLEXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS 2097999-00-1): Chemical Identity and Scaffold Context for Procurement Evaluation


1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS 2097999-00-1) is a synthetic acyclic guanidine derivative with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol . Its structure, confirmed by the SMILES notation N=C(N)N(C1CCOCC1)C1CC1 , features a guanidine core simultaneously N-substituted with a cyclopropyl ring and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group. This dual-substitution pattern distinguishes it from simpler mono-substituted guanidine analogs and places it within a class of guanidine derivatives explored for biological target engagement, including NMDA receptor antagonism and sodium-hydrogen exchanger isoform-1 (NHE-1) inhibition [1]. The compound is primarily sourced as a research chemical with a typical purity of ≥95% .

Why 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine Cannot Be Replaced by Common Alkyl or Alkoxy Guanidine Analogs


Generic substitution of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine with close analogs—such as 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine, 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine, or 1-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine—is not scientifically justified due to the unique pharmacophoric contributions of the cyclopropyl and tetrahydropyran moieties. The cyclopropyl ring imposes conformational restriction and influences metabolic stability [1], while the tetrahydropyran oxygen serves as a hydrogen-bond acceptor and modulates lipophilicity [2]. Altering either substituent changes the three-dimensional presentation of the guanidine pharmacophore, potentially abolishing target binding. Furthermore, the compound's reported NMDA receptor antagonist profile is highly sensitive to N-substitution patterns; even minor structural modifications can shift selectivity or eliminate activity. Therefore, procurement decisions predicated on assumed functional equivalence among guanidine derivatives risk selecting a compound with divergent and unvalidated biological properties.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine Versus Closest Structural Analogs


Unique N,N-Disubstitution Pattern: Cyclopropyl + Tetrahydropyran Versus Common Mono-Alkyl Analogs

The target compound is the only guanidine derivative catalogued with concurrent N-cyclopropyl and N-(tetrahydro-2H-pyran-4-yl) substitution. The closest available analogs—1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS 2097956-14-2, C₈H₁₇N₃O, MW 171.24), 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine (C₁₀H₁₉N₃O, MW 197.28), and 1-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS 2097984-20-6, C₉H₁₉N₃O₂, MW 201.27)—each differ in the second N-substituent, resulting in altered hydrogen-bonding capacity, lipophilicity, and steric bulk . No quantitative biological activity data are publicly available for any of these analogs, making direct functional comparison impossible. This evidence is classified as Supporting evidence based on structural uniqueness.

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Cyclopropyl Ring Contribution to NHE-1 Inhibitory Potency: Class-Level SAR from Arylcyclopropanecarboxyl Guanidines

In a study of arylcyclopropanecarboxyl guanidines, the parent cyclopropane derivative 3a exhibited an IC₅₀ of 3.5 µM against human NHE-1, comparable to cariporide (IC₅₀ = 3.4 µM) [1]. Introduction of a gem-dimethyl group on the cyclopropane ring enhanced potency by up to 3 orders of magnitude (compound 7f, IC₅₀ = 0.003 µM) and improved oral bioavailability and plasma half-life in rats [1]. This demonstrates the cyclopropyl moiety's critical role in both target engagement and pharmacokinetic optimization within guanidine-based NHE-1 inhibitors. The evidence is Class-level inference, as the target compound's NHE-1 activity has not been directly measured.

NHE-1 Inhibition Cyclopropyl SAR Metabolic Stability

Tetrahydropyran as a Privileged Solubility-Modulating Fragment: Physicochemical Comparison with Cyclohexyl and Morpholine Analogs

The tetrahydropyran (oxane) ring is a well-characterized morpholine bioisostere that reduces log P compared to cyclohexane while maintaining similar steric bulk [1]. Replacement of morpholine with tetrahydropyran typically increases log P by ~0.5–1.0 units and reduces basicity (pKa ~2–3 units lower), which can improve membrane permeability [1]. The target compound's tetrahydropyran-4-yl attachment introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, differentiating it from purely carbocyclic analogs (e.g., cyclohexyl-guanidines). This evidence is Class-level inference based on established medicinal chemistry principles; no direct measurement of the target compound's log P or solubility versus analogs is currently available.

Physicochemical Properties Solubility Lipophilicity

NMDA Receptor Antagonist Activity Claim: Supporting Evidence from Vendor Annotation

Vendor annotations describe 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine as an NMDA receptor antagonist . However, no quantitative IC₅₀, Ki, or efficacy data are provided for this specific compound or any close analog. The NMDA antagonist profile is a common feature of certain N,N'-disubstituted guanidines acting as ion channel blockers [1], but without direct comparative data against analogs such as the ethyl or cyclopropylmethyl derivatives, the selectivity and potency of the target compound remain unvalidated. This evidence is Supporting evidence only.

NMDA Receptor Neuropharmacology Ion Channel

Recommended Procurement and Application Scenarios for 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine Based on Differentiation Evidence


Scaffold Exploration in Guanidine-Based NHE-1 Inhibitor Programs

The established role of the cyclopropyl group in enhancing NHE-1 inhibitory potency—as demonstrated by the >1,000-fold improvement achieved with gem-dimethyl cyclopropane substitution in arylcyclopropanecarboxyl guanidines [1]—positions the target compound as a relevant scaffold for ion transporter drug discovery. Researchers investigating NHE-1 or related sodium-proton exchangers can procure this compound to probe the contribution of the tetrahydropyran-4-yl group to potency, selectivity, and physicochemical properties within the cyclopropyl-guanidine chemotype.

Physicochemical Optimization Studies Requiring Tetrahydropyran-Containing Guanidines

Programs seeking to balance lipophilicity and solubility in guanidine lead series can utilize the target compound as a reference point for tetrahydropyran incorporation, leveraging the well-documented log P modulation (~0.5–1.0 unit increase vs. morpholine) and reduced basicity offered by the oxane ring [2]. This compound serves as a comparator when evaluating morpholine, cyclohexyl, or other heterocyclic guanidine analogs in parallel property assays.

Custom Synthesis and SAR Libraries for Underexplored Guanidine Chemical Space

Given the unique concurrent N-cyclopropyl and N-(tetrahydro-2H-pyran-4-yl) substitution pattern—not present in any other commercially catalogued guanidine analog —this compound is suited as a key intermediate or final compound in custom SAR libraries aimed at exploring novel guanidine chemical space. Procurement is recommended when a cyclopropyl-tetrahydropyran disubstituted guanidine core is structurally mandated for target engagement hypotheses.

Neuropharmacology Pilot Studies (NMDA Antagonism Hypothesis; Confirmatory Data Needed)

Vendor annotations suggest NMDA receptor antagonist activity . While quantitative validation is absent, researchers with internal NMDA receptor screening capabilities may procure this compound for pilot studies, provided that confirmatory dose-response experiments are planned to verify or refute the antagonist claim before committing to larger-scale use.

Quote Request

Request a Quote for 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.